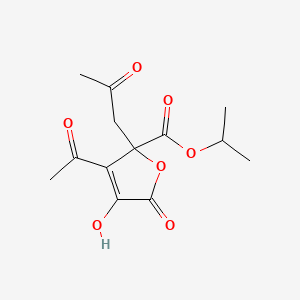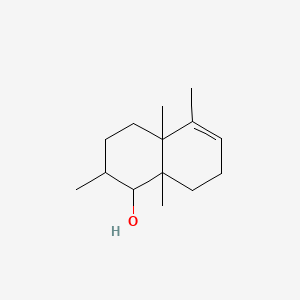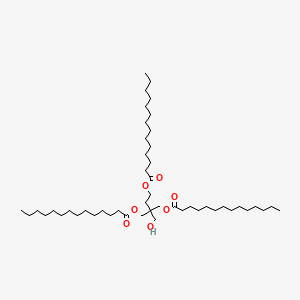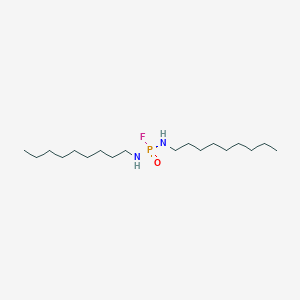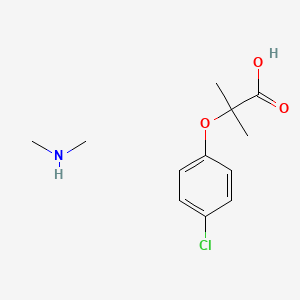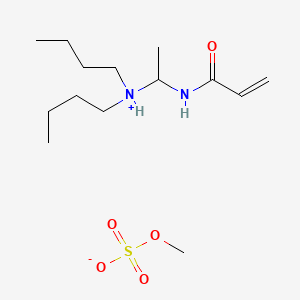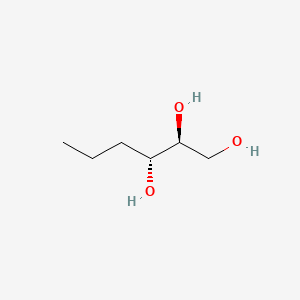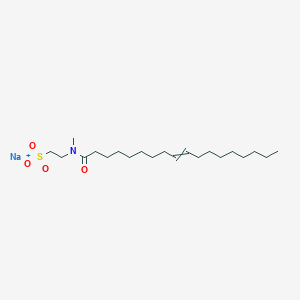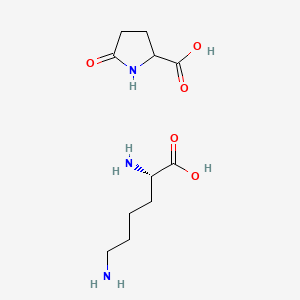![molecular formula C10H14O2 B12680722 Spiro[4.5]decane-1,4-dione CAS No. 39984-92-4](/img/structure/B12680722.png)
Spiro[4.5]decane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]decane-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Spiro[4.5]decane-1,4-dione involves the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of boron trifluoride etherate and trifluoroacetic acid. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) and then warmed to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]decane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spirocyclic diketones.
Reduction: Reduction reactions can convert the diketone groups into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic diketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Spiro[4.5]decane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Industry: It is used in the synthesis of materials with unique structural properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Spiro[4.5]decane-1,4-dione, particularly in its role as a prolyl hydroxylase inhibitor, involves binding to the active site of the enzyme and competing with the natural substrate, 2-oxoglutarate. This inhibition prevents the hydroxylation of hypoxia-inducible factor alpha subunits, leading to their stabilization and activation of downstream genes involved in the hypoxic response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
Spiro[4.5]decane-1,4-dione is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable template for designing selective enzyme inhibitors and other bioactive molecules .
Propriétés
Numéro CAS |
39984-92-4 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
spiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C10H14O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h1-7H2 |
Clé InChI |
QMNFMSMVFOZHBM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


